Silodosin belongs to a class of drugs called alpha-1 adrenergic receptor antagonists. These receptors are found in the prostate gland and smooth muscle tissue in the bladder neck and urethra. By blocking these receptors, Silodosin relaxes the prostate muscles and bladder neck, allowing for easier urine flow [].
Silodosin is a selective alpha-1A adrenergic antagonist primarily used for treating benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate that can obstruct urinary flow. Approved in the United States in 2007, silodosin works by selectively blocking alpha-1A receptors located in the smooth muscle of the prostate and bladder neck, which leads to relaxation of these muscles and improved urine flow . Its chemical structure is represented by the molecular formula and it has a CAS registry number of 160970-54-7 .
Silodosin is generally well-tolerated, but common side effects include dizziness, retrograde ejaculation (semen ejaculates backward into the bladder), and nasal congestion [].
Silodosin can cause a sudden drop in blood pressure, especially when taken for the first time or after a dose increase []. It is not recommended for people with certain medical conditions like severe liver impairment or uncontrolled hypotension [].
The detailed synthetic route includes multiple steps that ensure the formation of the desired stereochemistry and functional groups necessary for biological activity .
The primary biological activity of silodosin is its action as an alpha-1A adrenergic receptor antagonist. By blocking these receptors, it prevents the contraction of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with BPH. Silodosin exhibits a high affinity for alpha-1A receptors compared to other adrenergic receptor subtypes, which minimizes its cardiovascular side effects often seen with non-selective alpha blockers .
Silodosin is primarily indicated for:
Silodosin interacts with various substances that can affect its pharmacokinetics:
Silodosin belongs to a class of medications known as alpha blockers. Other similar compounds include:
Compound Name | Selectivity | Indications | Unique Features |
---|---|---|---|
Alfuzosin | Non-selective | BPH | More side effects on blood pressure |
Tamsulosin | Selective | BPH | Similar mechanism but less potent |
Doxazosin | Non-selective | Hypertension, BPH | Broader application beyond BPH |
Silodosin is unique due to its high selectivity for the alpha-1A receptor subtype, which minimizes cardiovascular side effects common with non-selective agents like doxazosin and alfuzosin. Its pharmacokinetic profile allows for once-daily dosing, enhancing patient compliance compared to other medications requiring multiple doses .
The development of reversed-phase high performance liquid chromatography methods for silodosin analysis has been extensively studied with various stationary phases and mobile phase compositions. A stability-indicating reversed-phase high performance liquid chromatography method was developed using an Agilent ZORBAX Cyanopropyl column (4.6 × 250 mm, 5 μm) with an isocratic mobile phase consisting of methanol, acetonitrile, and ammonium acetate buffer (pH 4.0; 0.015 M) in a 40:30:30 (v/v/v) ratio at a flow rate of 1.3 mL/min [1]. The method demonstrated excellent chromatographic performance with a retention time of 2.865 minutes for silodosin and showed linearity in the concentration range of 4.0-600.0 μM with a correlation coefficient of 0.999.
Multiple studies have reported the use of Octadecylsilane (C18) stationary phases for silodosin analysis. A method utilizing a Zorbax Eclipse C-8 column (150 × 4.6 mm, 5 μm) with a mobile phase comprising ammonium acetate buffer (pH 4.5) and acetonitrile in a 50:50 ratio achieved a retention time of 2.865 minutes and demonstrated linearity over the range of 40-120 μg/mL with a correlation coefficient of 0.999 [2]. The method was validated according to International Conference on Harmonization Q2 guidelines and showed excellent precision with a relative standard deviation of 1.36%.
Ultra performance liquid chromatography methods have been developed to provide enhanced resolution and reduced analysis times for silodosin determination. A Waters ACQUITY Ultra Performance Liquid Chromatography BEH C18 column (50 mm × 2.1 mm, 1.7 μm) was employed with gradient elution using water and acetonitrile as mobile phases [3]. The method achieved superior sensitivity with a linearity range of 1.0-800 ng/mL and limits of detection and quantitation of 0.33 ng/mL and 1.0 ng/mL, respectively.
A stability-indicating ultra-high-performance liquid chromatography method was developed using an Agilent Poroshell 120 EC-C18 column (50 × 4.6 mm, 2.7 μm) with gradient elution employing acetonitrile and 10 mM ammonium acetate buffer containing 0.1% triethylamine (pH 6.0) [4]. The method demonstrated resolution greater than 2.0 between silodosin and its process-related impurities, with detection at 273 nm wavelength.
Enantioselective high performance liquid chromatography methods have been developed for determining the enantiomeric purity of silodosin. A direct enantio- and chemo-selective method using Chiralpak AD-3 column (250 mm × 4.6 mm, 3 μm) under normal-phase conditions was developed [5]. The optimized mobile phase consisted of n-heptane, ethanol, and diethylamine in a 70:30:0.1 (v/v/v) ratio at 35°C, achieving complete separation of silodosin enantiomers and main impurities within 12 minutes. The method showed excellent linearity (R² > 0.999) over the concentration range of 1.13-2500 μg/mL with limits of quantitation of 1.13 μg/mL for silodosin.
A quality-by-design approach was employed for developing a capillary electrophoresis method for chiral purity determination using carboxymethyl-β-cyclodextrin as chiral selector in 100 mM sodium phosphate buffer (pH 2.9) [6]. The method utilized a capillary temperature of 17°C and applied voltage of 28 kV, demonstrating robustness and suitability for pharmaceutical analysis.
Method | Column | Mobile Phase | Detection | Retention Time (min) | Linearity Range | LOD | LOQ |
---|---|---|---|---|---|---|---|
RP-HPLC | C18 (150×4.6mm, 5μm) | Methanol:ACN:Buffer (40:30:30) | UV 270nm | 2.865 | 40-120 μg/ml | 2.1 μg/ml | 6.5 μg/ml |
UPLC | C18 (50×2.1mm, 1.7μm) | Gradient ACN-Water | MS/MS | 4.000 | 1.0-800 ng/ml | 0.33 ng/ml | 1.0 ng/ml |
UHPLC | C18 (50×4.6mm, 2.7μm) | Gradient ACN-Buffer | UV 273nm | 3.500 | 4.0-600 μM | 85.0 nM | NR |
Chiral HPLC | Chiralpak AD-3 | n-Hexane:Ethanol:DEA (60:40:0.1) | UV 220nm | 12.200 | 1.13-2500 μg/ml | 1.13 μg/ml | 1.13 μg/ml |
Direct ultraviolet spectrophotometric methods for silodosin analysis have been developed utilizing its inherent chromophoric properties. The drug exhibits maximum absorption at 269 nm when dissolved in methanol, forming the basis for quantitative analysis [7]. A simple ultraviolet spectrophotometric method demonstrated linearity in the concentration range of 10-50 μg/mL with a correlation coefficient of 0.994 and limits of detection and quantitation of 3.0 μg/mL and 9.0 μg/mL, respectively.
Zero-order and first-order derivative spectrophotometric methods have been developed for enhanced selectivity and sensitivity. The first-order derivative method measured silodosin at 266 nm and 325 nm, showing improved specificity compared to direct measurements [8]. The method exhibited linearity over 5-50 μg/mL with correlation coefficients of 0.999 and 0.998 for zero-order and first-order derivative methods, respectively.
Multiple stability-indicating spectrophotometric methods have been developed for silodosin determination in the presence of degradation products. A dual-wavelength method utilizing wavelengths at 352 nm and 377 nm was developed specifically for determining silodosin in the presence of oxidative degradation products [9]. The method showed excellent selectivity with the absorbance of the degradation product being equal at both wavelengths, allowing for selective quantitation of the parent compound.
An induced dual-wavelength method was developed for analyzing silodosin in the presence of acid-induced degradation products by selecting wavelengths where the difference in absorbance for degradation products equals zero while maintaining significance for silodosin [9]. The method demonstrated linearity over 5-70 μg/mL with acceptable accuracy and precision parameters.
Charge transfer complex formation has been exploited for silodosin determination using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an electron acceptor [10]. The reaction between silodosin (electron donor) and the acceptor forms a red-colored charge transfer complex with maximum absorbance at 410 nm. The method demonstrated linearity over 30-120 μg/mL with excellent optical characteristics including molar absorptivity of 1.1254 L·mol⁻¹·cm⁻¹ and Sandell's sensitivity of 0.0033 μg·cm⁻².
Silodosin exhibits native fluorescence properties that have been utilized for highly sensitive analytical methods. A high performance liquid chromatography-fluorescence detection method was developed using excitation and emission wavelengths of 226 nm and 456 nm, respectively [11]. The method employed a central composite design methodology for optimization and achieved superior sensitivity with linearity over 0.05-0.50 μg/mL and limits of detection and quantitation of 0.017 μg/mL and 0.050 μg/mL, respectively.
First derivative synchronous fluorescence spectroscopy was applied for analyzing silodosin in the presence of degradation products using a wavelength difference (Δλ) of 90 nm [12]. The method measured peak amplitudes at 360 nm and demonstrated selectivity for silodosin even in the presence of acid-induced and oxidative degradation products.
Method | Detection Wavelength (nm) | Linearity Range | LOD | LOQ | Solvent |
---|---|---|---|---|---|
UV Direct | 269 | 10-50 μg/ml | 3.0 μg/ml | 9.0 μg/ml | Methanol |
First Derivative | 266, 325 | 5-50 μg/ml | 1.5 μg/ml | 4.5 μg/ml | Methanol/Water |
Dual Wavelength | 352, 377 | 5-70 μg/ml | 1.5 μg/ml | 4.5 μg/ml | Methanol |
Charge Transfer | 410 | 30-120 μg/ml | 9.0 μg/ml | 27.0 μg/ml | Methanol |
Fluorescence | 270 (ex), 456 (em) | 0.05-0.50 μg/ml | 0.017 μg/ml | 0.050 μg/ml | Methanol |
Silodosin exhibits characteristic fragmentation patterns under electrospray ionization conditions in positive ion mode. The molecular ion [M+H]⁺ appears at m/z 496.2, corresponding to the protonated molecular formula C₂₅H₃₂F₃N₃O₄ [13]. The primary fragmentation pathway involves the loss of the trifluoroethoxyphenoxy side chain, resulting in the formation of the base peak at m/z 261.0, which represents the indoline carboxamide core structure.
Collision-induced dissociation of the precursor ion at m/z 496.2 produces several characteristic product ions. The most abundant fragment ion at m/z 261.0 is formed through the cleavage of the ether linkage in the trifluoroethoxyphenoxy moiety [3]. Secondary fragmentation of the m/z 261.0 ion yields fragments at m/z 244.1 (loss of NH₃), m/z 216.1 (loss of CONH₂), and m/z 188.1 (further loss of C₂H₄).
The collision energy optimization studies have shown that optimal fragmentation occurs at 30-40 eV for most mass spectrometric systems, with cone voltages typically set between 35-42 V [13] [14]. The fragmentation pathway has been confirmed through high-resolution mass spectrometry experiments using liquid chromatography coupled with quadrupole time-of-flight mass spectrometry.
Silodosin β-D-glucuronide, the major metabolite, exhibits distinct fragmentation patterns with the molecular ion at m/z 672.2 [15]. The primary fragmentation involves the loss of the glucuronide moiety (m/z 176), regenerating the parent silodosin ion at m/z 496.2, which subsequently fragments according to the established pathway. This fragmentation pattern has been utilized for simultaneous quantification of silodosin and its metabolite in biological samples.
The fragmentation behavior under different ionization conditions has been studied, with electrospray ionization in positive mode providing the most sensitive and reproducible results. Alternative ionization techniques such as atmospheric pressure chemical ionization have been explored but showed inferior sensitivity compared to electrospray ionization [16].
Technique | Ionization | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
---|---|---|---|---|---|
LC-MS/MS | ESI+ | 496.2 | 261.0 | 30-40 | 40 |
UPLC-MS/MS | ESI+ | 496.1 | 261.2 | 35 | 40 |
LC-ESI-MS/MS | ESI+ | 496.2 | 261.0 | 32 | 42 |
UHPLC-QTOF-MS | ESI+ | 496.2 | 261.2 | 25-35 | 35 |
Analytical methods for silodosin have demonstrated excellent linearity across various concentration ranges depending on the analytical technique employed. High performance liquid chromatography methods typically show linearity over concentration ranges of 40-120 μg/mL with correlation coefficients consistently exceeding 0.999 [2]. Ultra performance liquid chromatography methods coupled with mass spectrometry detection achieve lower quantitation limits with linearity ranges of 1.0-800 ng/mL [3].
The linearity assessment follows International Conference on Harmonization Q2 guidelines, requiring a minimum of five concentration levels covering the specified range. Statistical evaluation includes determination of the slope, intercept, correlation coefficient, and residual sum of squares. The acceptance criterion for correlation coefficient is ≥0.999 for all analytical methods, which has been consistently achieved across different methodologies.
Accuracy studies have been conducted at three concentration levels (80%, 100%, and 120% of the nominal concentration) using the standard addition method. Recovery studies for high performance liquid chromatography methods typically demonstrate recoveries between 98-102% with relative standard deviations below 2.0% [2]. Ultra performance liquid chromatography methods show slightly broader acceptable ranges of 95-105% due to the enhanced sensitivity and potential matrix effects.
Precision studies encompass repeatability (intra-day precision) and intermediate precision (inter-day precision) evaluations. Six replicate injections at the nominal concentration level are performed for repeatability assessment, while intermediate precision is evaluated over three consecutive days. The acceptance criterion for relative standard deviation is ≤2.0% for high performance liquid chromatography methods and ≤5.0% for liquid chromatography-mass spectrometry methods [17].
Detection limits for silodosin analytical methods vary significantly based on the detection technique employed. Ultraviolet spectrophotometric methods typically achieve limits of detection in the range of 1.5-3.0 μg/mL [9], while fluorescence detection methods demonstrate superior sensitivity with limits of detection as low as 0.017 μg/mL [11]. Mass spectrometric methods provide the highest sensitivity with limits of detection in the ng/mL range, typically 0.05-0.5 ng/mL [15].
Quantitation limits are determined as 10 times the signal-to-noise ratio and are typically 3-5 times higher than the corresponding detection limits. The quantitation limits must be validated for accuracy and precision according to International Conference on Harmonization guidelines, with acceptance criteria of ±20% for accuracy and ≤20% for precision at the limit of quantitation level.
Robustness studies evaluate the analytical method's ability to remain unaffected by small but deliberate variations in method parameters. Parameters typically evaluated include mobile phase composition (±2%), flow rate (±0.2 mL/min), column temperature (±5°C), and detection wavelength (±2 nm). The method is considered robust if the relative standard deviation of the system suitability parameters remains below 2.0% under these varied conditions [18].
System suitability testing is performed before each analytical run to ensure the chromatographic system performs adequately. Key parameters include theoretical plates (≥2000), tailing factor (≤2.0), retention time variability (≤2.0%), and peak area variability (≤2.0%). Resolution between silodosin and potential impurities must be ≥2.0 to ensure adequate separation.
Parameter | HPLC Method | UPLC Method | UV Method | MS/MS Method | ICH Q2 Requirement |
---|---|---|---|---|---|
Linearity (R²) | ≥0.999 | ≥0.999 | ≥0.994 | ≥0.999 | ≥0.999 |
Precision (RSD%) | ≤2.0 | ≤1.5 | ≤2.0 | ≤5.0 | ≤2.0 |
Accuracy (Recovery%) | 98-102 | 95-105 | 98-102 | 90-110 | 98-102 |
LOD | 0.5-2.1 μg/ml | 0.33-1.0 ng/ml | 1.5-3.0 μg/ml | 0.05-0.5 ng/ml | Method dependent |
LOQ | 1.5-6.5 μg/ml | 1.0-3.0 ng/ml | 4.5-9.0 μg/ml | 0.2-1.5 ng/ml | Method dependent |
The sensitivity of analytical methods for silodosin varies significantly based on the detection modality employed. Mass spectrometric detection provides the highest sensitivity with limits of detection in the low ng/mL range, making it suitable for bioanalytical applications where silodosin concentrations in biological matrices are typically very low [15]. Fluorescence detection offers intermediate sensitivity with limits of detection in the range of 0.017-0.050 μg/mL, while ultraviolet detection provides adequate sensitivity for pharmaceutical formulation analysis with limits of detection typically ranging from 1.5-3.0 μg/mL [11] [9].
The enhanced sensitivity of mass spectrometric methods is attributed to the high selectivity of the detection process, which monitors specific mass-to-charge ratios rather than broad-spectrum absorption or emission. This selectivity minimizes interference from matrix components and allows for lower quantitation limits. However, the improved sensitivity comes at the cost of increased instrumental complexity and operational costs.
Selectivity represents a critical parameter for analytical methods, particularly for stability-indicating assays where the active pharmaceutical ingredient must be quantified in the presence of degradation products. Mass spectrometric detection offers superior selectivity through monitoring specific precursor-to-product ion transitions, effectively eliminating interferences from structurally similar compounds [3]. Chromatographic methods with ultraviolet detection rely on baseline resolution of analytes, which may be challenging when dealing with closely related impurities or degradation products.
Spectrophotometric methods demonstrate variable selectivity depending on the specific technique employed. Dual-wavelength methods and derivative spectroscopy techniques enhance selectivity by mathematically eliminating interferences, while direct ultraviolet measurements may suffer from lack of specificity in complex matrices [9]. Fluorescence detection offers enhanced selectivity due to the dual-wavelength nature of the measurement (excitation and emission), reducing the probability of interferences.
Analysis time varies considerably among different detection modalities, with important implications for laboratory throughput. Ultra performance liquid chromatography methods typically achieve the shortest analysis times, with complete separations accomplished in 3-4 minutes due to the use of sub-2 μm particle size columns [3]. Conventional high performance liquid chromatography methods require longer analysis times, typically 8-12 minutes, depending on the complexity of the separation and the number of analytes.
Spectrophotometric methods offer the advantage of rapid analysis with minimal sample preparation requirements. Direct ultraviolet measurements can be completed within minutes, making them suitable for routine quality control applications where high throughput is essential [7]. However, the time advantage of spectrophotometric methods may be offset by the need for more extensive method development and validation when dealing with complex matrices.
The cost-effectiveness of analytical methods depends on various factors including instrumentation costs, consumables, maintenance requirements, and operator expertise. Spectrophotometric methods offer the most cost-effective approach with minimal instrumentation requirements and low operational costs [8]. High performance liquid chromatography with ultraviolet detection represents an intermediate cost option, providing good performance with reasonable instrumental investment.
Mass spectrometric methods require the highest capital investment and operational costs due to the complexity of the instrumentation and the need for specialized maintenance and expertise. However, the superior sensitivity and selectivity of mass spectrometric methods may justify the increased costs for applications requiring trace-level quantitation or analysis in complex biological matrices [15].
Accessibility of analytical methods is an important consideration for laboratories with limited resources. Spectrophotometric methods are widely accessible due to the ubiquity of ultraviolet-visible spectrophotometers in analytical laboratories. High performance liquid chromatography systems are also commonly available, while mass spectrometric instrumentation may be limited to specialized laboratories or larger pharmaceutical companies.
Detection Modality | Sensitivity Rank | Selectivity Rank | Analysis Time | Cost Rank | Accessibility Rank |
---|---|---|---|---|---|
MS/MS | 1 (Highest) | 1 (Highest) | 3-6 min | 4 (Highest) | 4 (Lowest) |
Fluorescence | 2 | 2 | 5-10 min | 3 | 3 |
HPLC-UV | 3 | 3 | 8-12 min | 2 | 2 |
UV Spectrophotometry | 4 (Lowest) | 4 (Lowest) | 2-5 min | 1 (Lowest) | 1 (Highest) |
Corrosive;Acute Toxic;Irritant;Health Hazard